Pentabromophenyl acrylate

描述

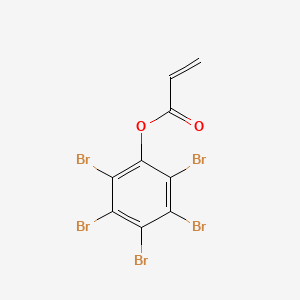

Pentabromophenyl acrylate is a useful research compound. Its molecular formula is C9H3Br5O2 and its molecular weight is 542.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Pentabromophenyl acrylate (PBPA), with the chemical formula and CAS number 52660-82-9, is a brominated acrylate compound that has garnered attention for its unique properties and potential applications in various fields, including polymer chemistry and biomedical engineering. This article delves into the biological activity of PBPA, focusing on its toxicity, environmental impact, and applications in medical and industrial contexts.

- Molecular Weight : 542.6 g/mol

- IUPAC Name : (2,3,4,5,6-pentabromophenyl) prop-2-enoate

- Topological Polar Surface Area : 26.3 Ų

The structure of PBPA features multiple bromine atoms attached to a phenyl ring, which contributes to its flame-retardant properties and influences its biological interactions.

Toxicological Profile

PBPA is primarily studied for its toxicity and potential environmental risks associated with brominated compounds. Research indicates that exposure to PBPA can lead to various toxicological effects:

- Acute Toxicity : Studies have shown that PBPA exhibits significant acute toxicity in aquatic organisms, raising concerns about its environmental impact when released into ecosystems.

- Chronic Effects : Long-term exposure has been linked to endocrine disruption and potential carcinogenic effects due to the presence of brominated compounds .

Antimicrobial Properties

Recent investigations have explored the antimicrobial properties of PBPA. The compound has shown effectiveness against several bacterial strains, suggesting potential applications in antimicrobial coatings and materials:

- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of cellular membranes and interference with metabolic processes in bacteria.

- Applications : PBPA could be utilized in the development of antimicrobial surfaces for medical devices or packaging materials.

Applications in Polymer Chemistry

PBPA is extensively used in polymer synthesis due to its ability to form stable acrylate polymers. These polymers exhibit unique properties beneficial for various applications:

Case Study 1: Photonic Applications

A study demonstrated that polymers derived from PBPA exhibit unique refractive index characteristics, making them suitable for use in optical devices such as lenses and displays. The research highlighted the polymer's ability to maintain clarity while providing necessary optical properties .

Case Study 2: Antimicrobial Coatings

Another investigation focused on the application of PBPA-based coatings on medical devices. The findings indicated that these coatings significantly reduced bacterial colonization on surfaces, thereby enhancing the safety of implants and surgical instruments.

科学研究应用

Flame-Retardant Polymers

PBPA is extensively used in the synthesis of flame-retardant polymers and copolymers. Its incorporation into materials significantly enhances their thermal stability and reduces flammability, making it suitable for various applications in textiles, plastics, and electronics .

Material Science

In material science, PBPA is utilized to develop advanced polymers that exhibit unique optical and electrical properties. These materials are explored for applications in light-emitting diodes (LEDs), plastic lasers, and other electronic devices due to their high refractive index and thermal stability .

Biological Studies

Research on PBPA includes studying its effects on biological systems. While primarily used in material science, investigations into its toxicity and environmental impact have raised concerns regarding potential endocrine disruption and bioaccumulation in aquatic organisms .

Industrial Applications

PBPA finds widespread use in various industrial sectors:

- Textiles : Employed as a flame retardant to enhance the safety of fabrics.

- Electronics : Incorporated into circuit boards and other electronic components to improve fire resistance.

- Construction Materials : Used in coatings and composites to enhance fire safety standards.

Biomedical Applications

Despite concerns over toxicity, PBPA's unique properties make it a candidate for several biomedical applications:

- Tissue Engineering : PBPA-based polymers are being explored for use in hydrogels and scaffolds due to their mechanical strength and biocompatibility.

- Antimicrobial Surfaces : The incorporation of PBPA into polymeric materials shows promise for developing antimicrobial surfaces critical for medical devices.

- Ophthalmic Devices : Its optical clarity makes PBPA suitable for contact lenses and other ophthalmic applications .

The following table summarizes the biological activity of PBPA compared to other common brominated flame retardants:

| Compound | Acute Toxicity | Chronic Toxicity | Reproductive Toxicity | Environmental Persistence |

|---|---|---|---|---|

| Pentabromophenyl acrylate (PBPA) | Low | Moderate | Moderate | High |

| Decabromodiphenyl ether (DecaBDE) | Moderate | High | High | Moderate |

| Tetrabromobisphenol A (TBBPA) | Low | Low | Low | High |

Case Study 1: Flame Retardant Efficacy

A study demonstrated that incorporating PBPA into polystyrene copolymers significantly improved their flame-retardant properties while maintaining mechanical integrity. The copolymers exhibited reduced flammability even at low concentrations of PBPA.

Case Study 2: Toxicological Assessment

Research assessing the acute toxicity of PBPA indicated low toxicity levels in laboratory mammals. However, chronic exposure studies raised concerns about potential bioaccumulation, highlighting the need for further investigation into its long-term environmental impact .

属性

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKVYNMMVYEBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52660-83-0 | |

| Record name | 2-Propenoic acid, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52660-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20392732 | |

| Record name | Pentabromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52660-82-9 | |

| Record name | Pentabromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentabromophenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the reactivity characteristics of Pentabromophenyl Acrylate in copolymerization reactions?

A1: Research indicates that this compound exhibits a high reactivity ratio in copolymerization reactions with monomers like acrylonitrile and styrene. [, , ] This means it tends to react with itself more readily than with the comonomer. Studies have shown that its reactivity is higher than 2,3-Dibromopropyl Acrylate and 2,4,6-Tribromophenyl Acrylate in similar reactions. [, ] This high reactivity influences the copolymer composition and potentially impacts the final material properties.

Q2: Can you elaborate on the relationship between monomer feed composition and the final terpolymer composition when this compound is involved?

A2: Studies on the terpolymerization of Acrylonitrile, Styrene, and this compound in Dimethylformamide solution revealed a predictable relationship between monomer feed composition and the final terpolymer composition. [] The experimental data aligned well with calculations based on the Alfrey-Goldfinger equation, demonstrating the applicability of this model in predicting terpolymerization behavior. Triangular coordinate graphs effectively represent the correlation between monomer feed and terpolymer compositions, aiding in understanding the influence of varying monomer ratios.

Q3: Does the presence of this compound create unique compositional points in terpolymerization reactions?

A3: While no true ternary azeotropic composition point was identified in the Acrylonitrile-Styrene-Pentabromophenyl Acrylate system, a "pseudoazeotropic" region was observed. [] This finding suggests a specific range of monomer feed compositions where the terpolymer composition remains relatively constant despite variations in conversion. This information is crucial for controlling and tailoring the final terpolymer properties for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。